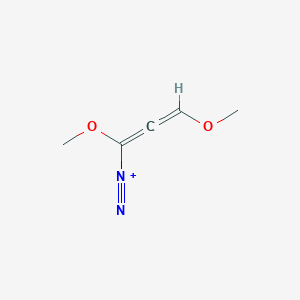![molecular formula C16H25NO3 B14180854 [(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol CAS No. 920756-40-7](/img/structure/B14180854.png)
[(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a morpholine ring substituted with a butylphenyl group and a methoxy group, making it an interesting subject for research in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with an appropriate alkylating agent.
Substitution with Butylphenyl Group: The butylphenyl group is introduced via a nucleophilic substitution reaction, where the morpholine ring reacts with a butylphenyl halide under basic conditions.
Methoxylation: The methoxy group is added through a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
[(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol
- [(2S,6S)-4-(4-tert-butylphenyl)-6-methoxymorpholin-2-yl]methanol
Uniqueness
[(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research.
Propriétés
Numéro CAS |
920756-40-7 |
|---|---|
Formule moléculaire |
C16H25NO3 |
Poids moléculaire |
279.37 g/mol |
Nom IUPAC |
[(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol |
InChI |
InChI=1S/C16H25NO3/c1-3-4-5-13-6-8-14(9-7-13)17-10-15(12-18)20-16(11-17)19-2/h6-9,15-16,18H,3-5,10-12H2,1-2H3/t15-,16-/m0/s1 |
Clé InChI |
YYHNKGWKIZSFDD-HOTGVXAUSA-N |
SMILES isomérique |
CCCCC1=CC=C(C=C1)N2C[C@H](O[C@@H](C2)OC)CO |
SMILES canonique |
CCCCC1=CC=C(C=C1)N2CC(OC(C2)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one](/img/structure/B14180787.png)
![Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]-](/img/structure/B14180788.png)
![1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14180793.png)
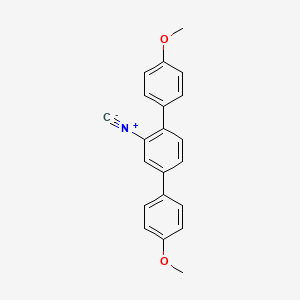
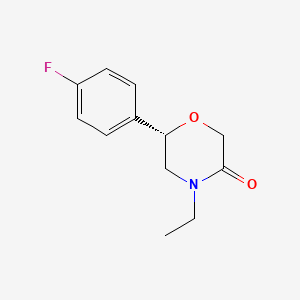
![1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane](/img/structure/B14180796.png)
![N-[4-(2-Chlorophenyl)piperidin-4-yl]acetamide](/img/structure/B14180806.png)
![1-(1,3-benzodioxol-5-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone](/img/structure/B14180809.png)
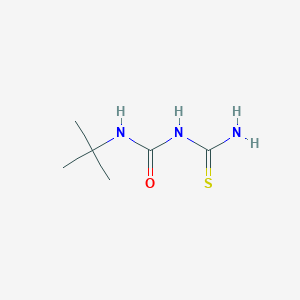
![N-(4'-Ethenyl[1,1'-biphenyl]-2-yl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14180822.png)
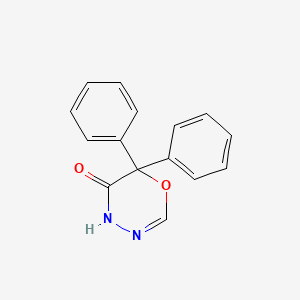
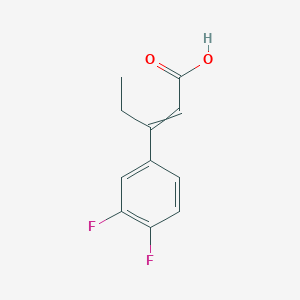
![Diphenyl[7-(triethoxysilyl)heptyl]phosphane](/img/structure/B14180849.png)
